Dobutamine tartrate is classified as a small molecule drug and belongs to the category of sympathomimetics. It acts primarily on beta-1 adrenergic receptors, with minimal effects on beta-2 and alpha receptors. This specificity makes it a valuable agent in acute heart failure and during stress testing in cardiology. Its chemical formula is with a CAS number of 101626-66-8, indicating its unique identity in chemical databases .
The synthesis of dobutamine tartrate involves several key steps:
The molecular structure of dobutamine tartrate can be described as follows:
Dobutamine tartrate participates in several key chemical reactions:
These reactions are essential for understanding how dobutamine tartrate behaves in biological systems and how it can be effectively utilized therapeutically .
Dobutamine tartrate exerts its effects primarily through direct stimulation of beta-1 adrenergic receptors located in the myocardium. This leads to:
The mechanism operates through cyclic adenosine monophosphate pathways, leading to increased calcium availability within cardiac myocytes, thus facilitating stronger contractions .
These properties are crucial for determining the drug's behavior in biological systems and its formulation for clinical use.
Dobutamine tartrate is primarily used in clinical settings for:
Dobutamine tartrate emerged from systematic efforts to overcome limitations of early catecholamines like isoproterenol, which caused excessive tachycardia and arrhythmias due to non-selective β-adrenergic agonism. Developed in the 1970s by Tuttle and Mills at Eli Lilly, dobutamine was engineered through targeted structural modifications of the isoproterenol backbone [3] [6]. Key innovations included:
Table: Structural Evolution from Isoproterenol to Dobutamine
Feature | Isoproterenol | Dobutamine |
---|---|---|
Catechol hydroxyls | 3,4-dihydroxy | 3,4-dihydroxy |
Amino substituent | Isopropylamine | 3-(4-Hydroxyphenyl)-1-methylpropylamine |
β1/β2 selectivity | 1:1 | >10:1 |
α1-Activity | None | Minimal (<5% of β1 activity) |
Preclinical models demonstrated dobutamine achieved 85% of isoproterenol’s inotropic potency with only 25% of its chronotropic effects, validating its cardiac selectivity [3] [6]. This structural refinement established dobutamine as a cornerstone in acute heart failure management.
Dobutamine’s racemic mixture (±)-dobutamine comprises pharmacologically distinct enantiomers that necessitate precise synthesis control:
Table: Enantiomer-Specific Receptor Interactions
Property | (+)-Dobutamine | (−)-Dobutamine | Racemate |
---|---|---|---|
β1-Activity | Potent full agonist | Weak agonist | Net potent agonist |
α1-Activity | Competitive antagonist | Partial agonist | Moderate agonist |
Net hemodynamic effect | ↑ Cardiac output, ↓ SVR | ↑ MAP, minimal HR change | Balanced CO ↑ |
Synthesis complications arise from:
The choice of salt former (tartrate vs. hydrochloride) critically influences dobutamine’s physicochemical behavior and bioavailability:
Crystalline Stability
Solubility & Dissolution
Pharmacokinetic Implications
Table: Salt-Form Pharmacokinetic Properties
Parameter | Dobutamine Tartrate | Dobutamine Hydrochloride |
---|---|---|
Aqueous solubility | 13.7 mg/L | ~50,000 mg/L |
Melting point | >150°C (decomposes) | ~100°C |
Plasma Tmax | 15–20 min | 5–10 min |
Stability in solution | >24 hrs at pH 4–7 | <12 hrs (pH-sensitive) |
The tartrate form’s stability favors long-term infusions in heart failure, while hydrochloride’s solubility benefits bolus administration in stress testing [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7